A recently developed method allows for the efficient preparation of aryl-α,α-difluoroethyl ethers, which can be further utilized to synthesize 4-(1,1-difluoroethyl)benzaldehyde []. This method involves the addition of aryl and heteroaryl alcohols to commercially available 2-bromo-1,1-difluoroethene followed by hydrogenolysis. This procedure offers a favorable alternative to previously established methods that depend on highly reactive and potentially hazardous fluorinating agents like xenon difluoride and hydrogen fluoride.
A primary application of 4-(1,1-difluoroethyl)benzaldehyde is in the development of nanomolar potency and metabolically stable inhibitors of the kidney urea transporter UT-B []. Specifically, it served as a key building block in synthesizing triazolothienopyrimidine-based UT-B inhibitors. These inhibitors show promise for potential therapeutic applications in treating diuretic-refractory edema associated with heart and liver failure.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6